8-(3-((3-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-[3-(3-chloroanilino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-12-11-26-15-16(23(2)19(28)24(3)17(15)27)22-18(26)25(12)9-5-8-21-14-7-4-6-13(20)10-14/h4,6-7,10-11,21H,5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORLIELVJVRXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCNC4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(3-((3-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS No. 923251-64-3) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is CHClNO, with a molecular weight of approximately 400.9 g/mol. The structure features a purine core with a chlorophenyl substituent, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 923251-64-3 |
| Molecular Formula | CHClNO |
| Molecular Weight | 400.9 g/mol |
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly concerning its interaction with biological macromolecules and potential therapeutic effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through modulation of specific signaling pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
- Antiviral Properties : Some studies have indicated that it may interfere with viral replication mechanisms.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various targets within the purinergic signaling system. This system plays a crucial role in numerous physiological processes and is a promising target for drug development.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that the compound can inhibit cell growth in various cancer cell lines at micromolar concentrations. For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) has been reported in the low micromolar range for certain cancer types.
- In Vivo Studies : Animal models have shown that treatment with this compound can lead to reduced tumor size and improved survival rates compared to control groups.
Comparative Analysis
To better understand the significance of this compound within its class, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine | Similar imidazo[2,1-f]purine core | Variation in chlorination position affects activity |
| 9-(4-chlorophenyl)adenine | Purine base with a chlorinated phenyl group | Simpler structure but shares similar targets |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on structural similarity to . †Estimated from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
